

# Total Synthesis of Maximiscin: Application Notes and Protocols

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## Compound of Interest

Compound Name: *Maximiscin*

Cat. No.: *B12414453*

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This document provides a detailed overview and experimental protocols for the total synthesis of (–)-**maximiscin**, a structurally complex natural product with significant anti-cancer properties. The synthesis, developed by McClymont, Wang, Minakar, and Baran, employs a highly convergent and efficient strategy, notable for its use of a desymmetrizing C–H activation, a radical-mediated C–C bond formation, and a late-stage pyridone ring synthesis.<sup>[1][2][3]</sup> This approach makes use of readily available starting materials, shikimic acid and mesitylene, to construct the intricate molecular architecture of **maximiscin**.<sup>[1][2]</sup>

## Retrosynthetic Analysis and Strategy

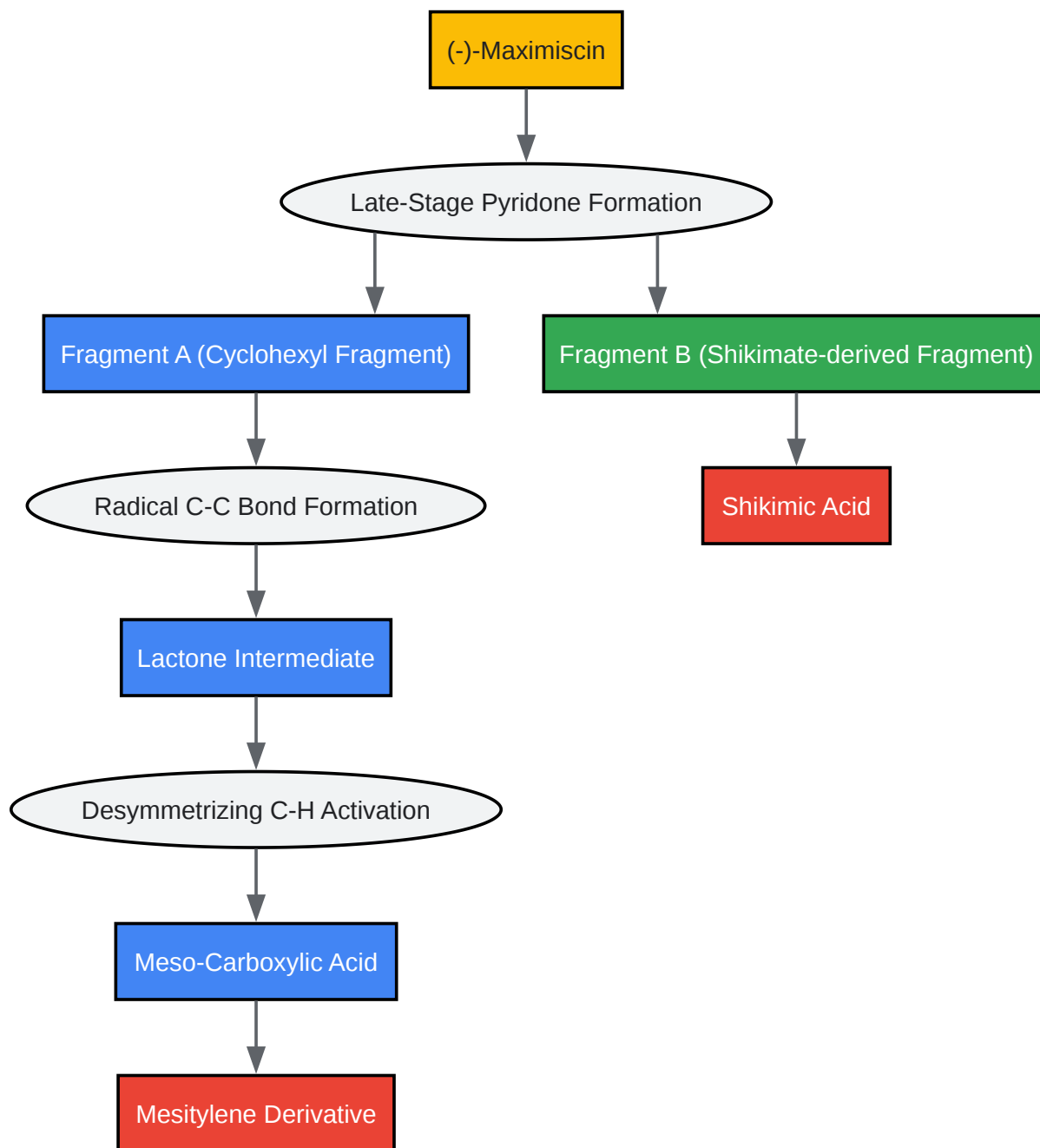
The total synthesis of (–)-**maximiscin** is designed around a convergent strategy, dissecting the molecule into two key fragments of similar complexity. This approach allows for the parallel synthesis of the fragments, increasing overall efficiency. The central pyridone ring is formed in a late-stage coupling reaction, a key feature that simplifies the synthesis of the advanced intermediates.<sup>[1]</sup>

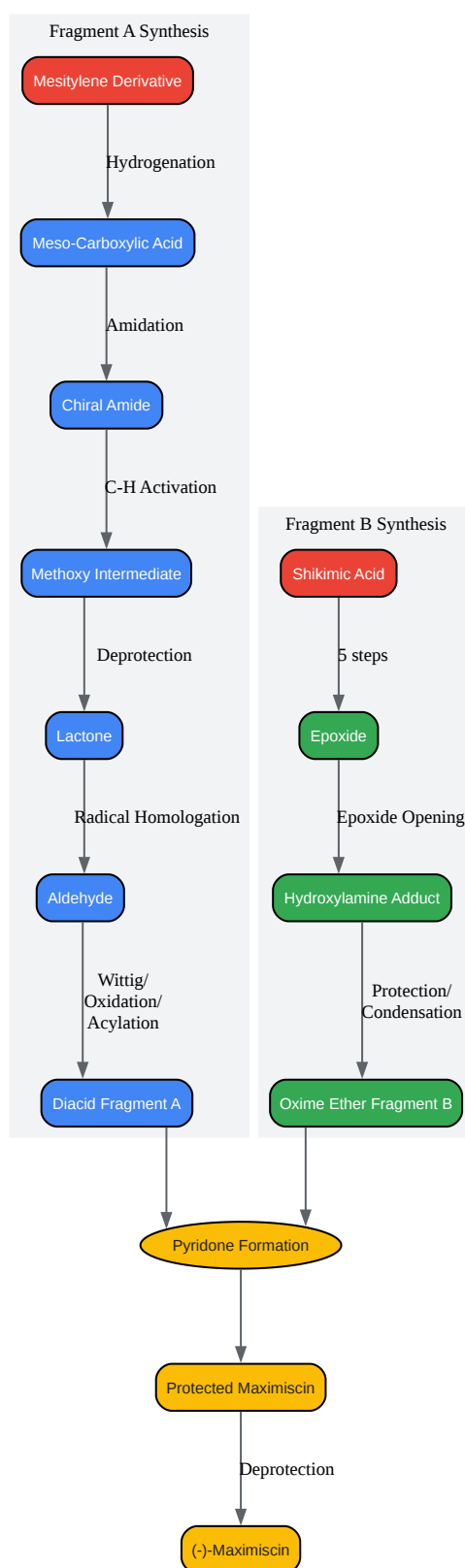
The core tactics employed in this synthesis include:

- **Late-Stage Pyridone Ring Formation:** A non-canonical Guareschi-Thorpe type condensation to construct the central, highly substituted pyridone ring at a late stage of the synthesis.<sup>[1]</sup>

- Desymmetrizing C–H Activation: An enantiocontrolled C–H activation of a meso-intermediate to install four stereocenters in a single step with high diastereoselectivity.[\[1\]](#)[\[4\]](#)
- Radical Decarboxylative Giese Addition: A silver and iron co-catalyzed radical reaction to form a hindered C–C bond with a concomitant remote radical translocation.[\[1\]](#)
- Hydrogenation of an Aromatic Precursor: The synthesis begins with the hydrogenation of an inexpensive mesitylene-derived carboxylic acid to furnish an all-cis substituted cyclohexane core.[\[1\]](#)

Below is a graphical representation of the overall retrosynthetic strategy.





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